Decanoic acid

Catalog No.
S525414
CAS No.
334-48-5
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Decanoic acid

CAS Number

334-48-5

Product Name

Decanoic acid

IUPAC Name

decanoic acid

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)

InChI Key

GHVNFZFCNZKVNT-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)O

Solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
Practically insol in water (0.015 g/100 g at 20 °C); sol in ethanol; ether; chloroform; benzene; carbon disulfide; dilute nitric acid
Very soluble in acetone, benzene, ethyl ether, ethanol
Soluble in most organic solvents and dilute nitric acid
In water solubility, 61.8 mg/L at 25 °C
0.0618 mg/mL
soluble in most organic solvents; practically insoluble in wate

Synonyms

Decanoic acid; 1-Nonanecarboxylic acid; Capric acid; Caprinic acid; Decoic acid; Decylic acid; n-Capric acid; n-Decanoic acid; Econosan Acid Sanitizer.

Canonical SMILES

CCCCCCCCCC(=O)O

Description

The exact mass of the compound Decanoic acid is 172.1463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 64° f (ntp, 1992)61.8 mg/l (at 25 °c)3.59e-04 m0.0618 mg/ml at 25 °cpractically insol in water (0.015 g/100 g at 20 °c); sol in ethanol; ether; chloroform; benzene; carbon disulfide; dilute nitric acidvery soluble in acetone, benzene, ethyl ether, ethanolsoluble in most organic solvents and dilute nitric acidin water solubility, 61.8 mg/l at 25 °c0.0618 mg/mlsoluble in most organic solvents; practically insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5025. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Anti-Infective Agents - Antifungal Agents - Supplementary Records. It belongs to the ontological category of medium-chain fatty acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Chemistry and Material Science

  • Synthesis of Esters and Amides: Due to its reactive carboxylic acid group, decanoic acid serves as a precursor for various esters and amides. These compounds possess diverse properties and find use in research on polymers, lubricants, and drug delivery systems [1].
  • Production of Biofuels: Decanoic acid can be converted into biofuels like biodiesel through a process called esterification. Researchers are exploring its potential as a sustainable alternative to fossil fuels [2].

(Sources):

  • [1] Ulgen, A., & Gurkan, B. (2010). Fatty Acids and Their Derivatives in Pharmaceutical Applications.
  • [2] Xu, Y., & Zhao, X. (2013). Microbial Conversion of Free Fatty Acids into Biodiesel.

Cell Biology and Biochemistry

  • Cellular Signaling: Decanoic acid can interact with specific receptors on cell surfaces, influencing various signaling pathways. Researchers use it to investigate processes like cell proliferation, differentiation, and apoptosis (programmed cell death) [3].
  • Model System for Lipid Metabolism: Due to its abundance in some natural fats, decanoic acid serves as a model substrate for studying cellular uptake, transport, and metabolism of fatty acids. This knowledge is crucial for understanding human health and disease [4].

(Sources):

  • [3] Gérard, C., Penninger, J. M., & Connert, D. (2004). G protein-coupled receptor signaling in cell death and survival.
  • [4] Burnett, C. M., & Kennedy, E. P. (1974. Fatty acid synthesis in isolated rat liver cells.

Decanoic acid is a white crystalline solid with a rancid odor, commonly found in coconut oil and palm kernel oil. Its structure consists of a long hydrocarbon tail with a carboxylic acid functional group at one end. The compound is only slightly soluble in water but soluble in organic solvents like chloroform and methanol .

Decanoic acid exhibits various mechanisms of action depending on the context:

  • Antimicrobial activity: Studies suggest that decanoic acid can disrupt the cell membranes of certain bacteria and fungi, leading to their death. This mechanism is being explored for the development of novel antimicrobials.
  • Role in metabolism: Decanoic acid, as an MCFA, is metabolized differently compared to long-chain fatty acids. It can be directly transported to the liver and undergoes rapid beta-oxidation for energy production. This property is being investigated in the context of weight management and metabolic disorders.
  • Anticonvulsant effect: Research suggests that decanoic acid might play a role in the anticonvulsant effects of the ketogenic diet. It may act by modulating neurotransmitter activity in the brain. However, the exact mechanism requires further investigation.
  • Flammability: Decanoic acid has a high boiling point and is relatively non-flammable.
  • Skin and eye irritation: Decanoic acid can cause mild skin and eye irritation upon direct contact [].

Data:

  • LD50 (oral, rat): > 5 g/kg (indicates low to moderate oral toxicity)

Decanoic acid exhibits typical behavior of carboxylic acids:

  • Neutralization Reactions: It reacts with sodium hydroxide to form sodium decanoate and water:
    C10H20O2+NaOHC10H19O2Na++H2O\text{C}_{10}\text{H}_{20}\text{O}_{2}+\text{NaOH}\rightarrow \text{C}_{10}\text{H}_{19}\text{O}_{2}^{-}\text{Na}^{+}+\text{H}_{2}\text{O}
  • Reactions with Carbonates: It also reacts with sodium bicarbonate to produce sodium decanoate, water, and carbon dioxide:
    C10H20O2+NaHCO3C10H19O2Na++H2O+CO2\text{C}_{10}\text{H}_{20}\text{O}_{2}+\text{NaHCO}_{3}\rightarrow \text{C}_{10}\text{H}_{19}\text{O}_{2}^{-}\text{Na}^{+}+\text{H}_{2}\text{O}+\text{CO}_{2}

These reactions highlight its acidic properties and ability to form salts .

Decanoic acid has garnered attention for its biological effects, particularly in the context of ketogenic diets. It is known to enhance mitochondrial biogenesis and improve the activity of key components in the electron transport chain, such as citrate synthase and complex I . Additionally, it acts as an anticonvulsant by inhibiting AMPA receptors, which are involved in excitatory neurotransmission .

Decanoic acid can be synthesized through several methods:

  • Oxidation of Decanol: One common method involves the oxidation of decanol using chromium trioxide under acidic conditions.
  • Saponification: Neutralization of decanoic acid or saponification of its triglycerides with sodium hydroxide yields sodium decanoate, which is used in various applications including soaps .

Decanoic acid finds utility in various fields:

  • Food Industry: It is used as an additive and flavoring agent.
  • Pharmaceuticals: Decanoate esters are utilized to enhance the lipophilicity of drugs, facilitating their delivery via depot injections.
  • Cosmetics: It serves as an ingredient in perfumes and other cosmetic formulations due to its fatty character .

Research indicates that decanoic acid can influence metabolic pathways significantly. Its role in ketogenic diets suggests potential benefits for metabolic disorders and epilepsy management. Studies have shown that it can modulate mitochondrial function and oxidative stress levels, which may contribute to its therapeutic effects .

Decanoic acid shares similarities with other medium-chain fatty acids. Here’s a comparison highlighting its uniqueness:

CompoundFormulaCarbon AtomsUnique Features
Caproic AcidC6H12O2\text{C}_{6}\text{H}_{12}\text{O}_{2}6Shorter chain; found in goat milk
Caprylic AcidC8H16O2\text{C}_{8}\text{H}_{16}\text{O}_{2}8Known for antifungal properties; used in health supplements
Lauric AcidC12H24O2\text{C}_{12}\text{H}_{24}\text{O}_{2}12Common in coconut oil; has antimicrobial properties

Decanoic acid's unique ten-carbon chain length distinguishes it from both shorter and longer chain fatty acids, impacting its solubility and biological activity .

Decanoic acid exhibits distinct solubility characteristics that reflect its amphiphilic molecular structure, consisting of a hydrophilic carboxyl head group and a hydrophobic ten-carbon alkyl chain. The compound demonstrates markedly different solubility behaviors in aqueous versus organic media, which fundamentally governs its applications and material properties.

Aqueous Solubility Characteristics

The aqueous solubility of decanoic acid is severely limited due to the substantial hydrophobic contribution of its decyl chain. At 20°C, the compound exhibits a solubility of approximately 0.15 g/L (0.87 mM) in pure water [1] [2] [3]. This low aqueous solubility is consistent with its high partition coefficient (log P) of 4.09, indicating a strong preference for nonpolar environments [3]. The limited water solubility can be attributed to the disruption of water's hydrogen-bonded network by the extensive hydrocarbon chain, which outweighs the favorable interactions between the carboxyl group and water molecules.

The pH-dependent behavior significantly influences the apparent solubility of decanoic acid in aqueous systems. The compound possesses a pKa value of 4.79 [1], which determines the proportion of ionized versus non-ionized species at different pH values. At physiological pH conditions, the sodium salt form demonstrates enhanced solubility, reaching approximately 10 mg/mL in phosphate-buffered saline (pH 7.2) [4]. This enhanced solubility reflects the increased hydrophilicity of the deprotonated carboxylate ion compared to the neutral carboxylic acid form.

Organic Solvent Solubility Profile

Decanoic acid demonstrates excellent solubility in most organic solvents, consistent with its lipophilic character. The compound is readily soluble in alcohols, with the sodium salt achieving solubility levels of approximately 30 mg/mL in ethanol [4]. In polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide, the sodium salt shows moderate solubility of approximately 5 mg/mL [4].

The compound exhibits complete miscibility with nonpolar and weakly polar organic solvents including acetone, benzene, carbon disulfide, and diethyl ether [5]. This broad solubility profile in organic media reflects the dominant contribution of van der Waals interactions between the decyl chain and organic solvent molecules. Chloroform and methanol show slight solubility limitations, likely due to specific molecular interactions that affect the dissolution process [1].

Interestingly, decanoic acid maintains solubility in dilute nitric acid [6] [5], which can be attributed to the protonation equilibrium and potential complex formation under acidic conditions. This behavior distinguishes it from purely hydrophobic compounds and reflects the influence of the carboxyl functional group.

Solvent SystemSolubilityTemperature (°C)Notes
Water0.15 g/L20Neutral pH conditions [1] [2] [3]
PBS (pH 7.2) - sodium salt~10 mg/mL25Enhanced ionic solubility [4]
Ethanol - sodium salt~30 mg/mL25Highest organic solubility [4]
DMSO/DMF - sodium salt~5 mg/mL25Moderate polar aprotic solubility [4]
ChloroformSlightly soluble25Limited miscibility [1]
Acetone/Benzene/EtherCompletely soluble25Nonpolar solvent compatibility [5]

Surface Activity and Colloidal Behavior

Decanoic acid demonstrates significant surface-active properties that stem from its amphiphilic molecular architecture. The compound's ability to reduce surface tension and form organized molecular assemblies makes it an important model system for understanding fatty acid behavior at interfaces and in colloidal systems.

Surface Tension and Interfacial Properties

The surface activity of decanoic acid is strongly pH-dependent, reflecting the ionization state of the carboxyl group. Surface tension titration studies have established that the surface pKa of decanoic acid is 6.4 [7] [8], which differs from the bulk solution pKa of 4.79 [1]. This discrepancy arises from the altered electrostatic environment at the air-water interface compared to the bulk solution.

At pH values below 4, where the compound exists predominantly in its protonated form, decanoic acid achieves a minimum surface tension of 33.1 ± 0.3 mN·m⁻¹ [7]. This value represents substantial surface tension reduction compared to pure water (72.8 mN·m⁻¹), demonstrating the compound's effectiveness as a surface-active agent. The surface tension behavior exhibits a characteristic minimum in the pH range of 6.0 to 4.5, attributed to the formation of surface-active acid-soap complexes at intermediate pH values [7] [8].

The direction of pH titration affects the measured surface properties, with titration using sodium hydroxide yielding a surface pKa of 5.2 due to the higher concentration of sodium ions at pH values near the surface pKa [8]. This phenomenon highlights the sensitivity of surface behavior to ionic strength and the specific nature of counterions present in the system.

Critical Micelle Concentration and Aggregation Behavior

Decanoic acid undergoes concentration-dependent aggregation that is strongly influenced by pH and ionic strength conditions. The critical micelle concentration varies significantly based on the ionization state of the carboxyl group and the presence of electrolytes in solution.

For fully deprotonated decanoic acid molecules (high pH conditions), the critical micelle concentration is approximately 15 mM [9]. Under conditions where the molecules exist in a 1:1 ratio of deprotonated to protonated forms (pH near pKa), the critical micelle concentration decreases to approximately 8 mM [9]. The presence of 140 mM sodium chloride further reduces the critical micelle concentration for all ionization states, reflecting the screening of electrostatic repulsion between charged head groups.

The aggregation morphology depends critically on the pH of the system. At high pH values, decanoic acid forms spherical micelles, while at pH values between 6.8 and 7.8, the compound forms stable vesicles [10] [11] [12]. These vesicles can be size-reduced through extrusion techniques to form predominantly unilamellar structures with mean diameters less than 100 nm [12].

Colloidal Phase Behavior

The pH-dependent phase behavior of decanoic acid solutions reveals complex colloidal phenomena. The compound exists in different organizational states depending on the ratio of ionized to non-ionized species. At the critical concentration for vesicle formation, approximately 20 mM of non-vesiculated decanoate remains in equilibrium with the vesicular phase at pH 7.0 [12].

Temperature significantly influences the colloidal behavior of decanoic acid systems. Molecular dynamics simulations indicate that below 30°C, vesicles adopt more defined spheroidal shapes with lower proportions of molecules in the liquid phase [10]. Higher temperatures increase molecular diffusion and structural deformation of vesicular assemblies.

The formation of mixed colloidal systems occurs when decanoic acid is combined with other surfactants. Addition of equimolar amounts of sodium dodylbenzenesulfonate enables vesicle formation below pH 6.8, expanding the pH window for vesicular structures [12]. These mixed systems demonstrate the versatility of decanoic acid in forming composite colloidal assemblies.

ParameterValueConditionsReference
Surface pKa6.4Air-water interface [7] [8]
Minimum surface tension33.1 ± 0.3 mN·m⁻¹pH < 4 [7]
CMC (100% deprotonated)~15 mMHigh pH, no salt [9]
CMC (1:1 ratio)~8 mMpH ≈ pKa [9]
Vesicle formation pH range6.8-7.8Aqueous medium [10] [11] [12]
Vesicle size (after extrusion)< 100 nmUnilamellar [12]

Thermal Stability and Decomposition Pathways

The thermal behavior of decanoic acid encompasses both its stability under various temperature conditions and the specific pathways through which thermal decomposition occurs. Understanding these characteristics is crucial for applications involving elevated temperatures and for predicting long-term stability under different thermal environments.

Thermal Stability Range

Decanoic acid demonstrates remarkable thermal stability across a broad temperature range, making it suitable for various industrial applications. Under standard atmospheric conditions, the compound remains stable up to approximately 200-250°C before significant decomposition begins [13] [14]. This stability range encompasses most processing and application temperatures encountered in industrial settings.

Accelerated aging studies conducted at 60°C for extended periods provide insights into long-term thermal stability. After 500 hours of continuous exposure at 60°C, decanoic acid shows minimal chemical degradation, with only minor formation of degradation products detectable by gas chromatography [13]. The primary observable change is a 6.6% decrease in melting enthalpy, suggesting some structural modification without complete breakdown of the molecular framework.

Thermal cycling studies, involving repeated heating and cooling between 15°C and 70°C, demonstrate excellent thermal reliability. The compound maintains structural integrity through 1000 thermal cycles, although some changes in physical properties occur, including a 35% increase in viscosity attributed to partial degradation and formation of shorter-chain components [13].

Phase Transition Behavior

The thermal behavior of decanoic acid involves multiple phase transitions that occur at different temperature ranges. The primary melting transition occurs at 31.5-32.0°C with an associated melting enthalpy of 159 ± 1 J/g [13]. The heat of fusion is reported as 29.4 kJ/mol [15], indicating significant intermolecular interactions that must be overcome during the solid-to-liquid transition.

Low-temperature studies reveal additional phase transitions that reflect polymorphic behavior. X-ray diffraction and Raman spectroscopy studies identify three distinct phase transitions: a second-order transition between 210-190 K maintaining the monoclinic structure, a first-order transition from the C form (monoclinic) to A form (triclinic) around 110-90 K, and a third transition around 30-10 K from the A form to a new polymorphic phase [16].

The glass transition temperature of decanoic acid is estimated to be in the range of 180-200 K [17], which influences the material properties at very low temperatures and affects processing conditions for applications requiring extreme temperature stability.

Decomposition Pathways and Mechanisms

The thermal decomposition of decanoic acid follows predictable pathways typical of medium-chain fatty acids. Initial decomposition involves decarboxylation reactions and chain scission processes that become significant above 200°C [13] [14]. The onset of weight loss, as determined by thermogravimetric analysis, occurs gradually with accelerating decomposition rates at higher temperatures.

Gas chromatography-mass spectrometry analysis of thermally treated samples reveals formation of specific degradation products. At constant temperature treatments, higher molecular weight compounds form through potential polymerization or oxidation reactions [13]. Under thermal cycling conditions, the formation of shorter-chain components predominates, suggesting chain scission as the primary degradation mechanism.

The thermal decomposition is non-oxidative under inert atmospheric conditions, as confirmed by comparative studies using argon versus air atmospheres [13]. This characteristic suggests that oxidative degradation pathways are secondary to thermal decomposition mechanisms under most conditions.

Differential scanning calorimetry studies indicate that all polymorphic forms of decanoic acid transform irreversibly to the C form (monoclinic) when temperature is increased [18]. This behavior suggests that thermal treatment can be used to control the crystalline form of the compound for specific applications.

Temperature Range (°C)Thermal BehaviorKey Characteristics
< 32Solid phase stabilityMultiple polymorphic forms stable [16] [18]
32-200Liquid phase stabilityExcellent thermal stability [13] [14]
200-250Decomposition onsetGradual weight loss begins [13]
> 250Significant degradationRapid decomposition processes [13]
Cycling 15-70°CPhysical property changesViscosity increase, enthalpy reduction [13]

Intermolecular Forces in Condensed Phases

The behavior of decanoic acid in condensed phases is governed by a complex interplay of intermolecular forces that determine its physical properties, phase behavior, and molecular organization. Understanding these forces provides insight into the material characteristics and predicts behavior under different conditions.

Hydrogen Bonding Networks

Hydrogen bonding represents the most significant directional intermolecular force in decanoic acid systems. The carboxyl group (-COOH) serves as both a hydrogen bond donor through its hydroxyl proton and a hydrogen bond acceptor through both oxygen atoms [19] [20]. In the crystalline state, decanoic acid molecules form characteristic cyclic dimers through O-H···O hydrogen bonds, creating stable eight-membered ring structures.

The strength and geometry of hydrogen bonding are reflected in the molecular structure parameters. In the carboxylic acid form, the C-O bond length is 1.20 Å, while the C-OH bond measures 1.34 Å [19]. This difference reflects the partial double-bond character of the C-O bond due to resonance stabilization of the carboxyl group. In contrast, the carboxylate anion exhibits equivalent C-O bond lengths of 1.27 Å due to complete delocalization of the negative charge.

The hydrogen bonding capability significantly influences the surface behavior of decanoic acid. At the air-water interface, the orientation of molecules is governed by the hydrogen bonding interactions with water molecules, contributing to the pH-dependent surface activity [21]. The effective dipole moment perpendicular to the interface varies with surface coverage, indicating different molecular orientations that maximize hydrogen bonding interactions.

Van der Waals Interactions

The ten-carbon alkyl chain of decanoic acid contributes substantial van der Waals interactions that increase with chain length compared to shorter fatty acids. These London dispersion forces become the dominant interaction between the hydrocarbon portions of adjacent molecules and are responsible for the increased surface activity observed with longer chain fatty acids [7].

In crystal structures, the van der Waals interactions between alkyl chains determine the packing arrangements and contribute to the observed polymorphism. The different polymorphic forms (A₂, A^super, C, E, and B) reflect variations in the packing efficiency and chain-chain interactions [18]. The C, B, and E polymorphic forms exhibit layers of pure CH₂ residues that produce relatively weak van der Waals interactions, resulting in strongly anisotropic crystal growth and the formation of platy crystals with highly developed {100} faces [22].

The van der Waals interactions also govern the self-assembly behavior in solution. The critical micelle concentration decreases with increasing temperature due to enhanced van der Waals interactions between chains in the aggregated state [9]. The formation of bilayer structures and vesicles reflects the optimization of chain-chain van der Waals interactions while maintaining favorable head group interactions with the aqueous medium.

Electrostatic Interactions

The ionizable carboxyl group introduces pH-dependent electrostatic interactions that significantly influence the behavior of decanoic acid in condensed phases. At pH values above the pKa, the deprotonated carboxylate group experiences electrostatic repulsion with other charged species, affecting aggregation behavior and intermolecular spacing.

The electrostatic interactions are particularly important in colloidal systems where the balance between attractive van der Waals forces and repulsive electrostatic forces determines the stability and morphology of aggregates. In vesicle formation, the optimal pH range of 6.8-7.8 represents a balance where sufficient ionization provides colloidal stability while avoiding excessive electrostatic repulsion that would prevent aggregation [10] [11] [12].

The presence of electrolytes significantly modifies the electrostatic interactions through screening effects. Addition of 140 mM sodium chloride reduces the critical micelle concentration for all ionization states by screening the electrostatic repulsion between charged head groups [9]. This screening effect allows for more compact packing in micelles and shifts the aggregation behavior toward lower concentrations.

Cooperative Effects and Phase Behavior

The combination of hydrogen bonding, van der Waals interactions, and electrostatic forces creates cooperative effects that determine the overall phase behavior of decanoic acid systems. In the solid state, these forces work synergistically to create stable crystal structures with specific melting points and phase transition temperatures.

The polymorphic behavior reflects the delicate balance between these different intermolecular forces. The stability order of different polymorphic forms depends on the relative contributions of hydrogen bonding networks, van der Waals packing efficiency, and any electrostatic effects from crystal packing arrangements [16] [18].

In solution, the cooperative effects determine the concentration and pH ranges where different organizational states are favored. The transition from monomeric species to micelles to vesicles reflects changes in the relative importance of different intermolecular forces as concentration and ionization state vary [12] [9].

Temperature significantly affects the balance of intermolecular forces. Molecular dynamics simulations demonstrate that higher temperatures increase molecular mobility and can disrupt hydrogen bonding networks while maintaining van der Waals interactions [10]. This temperature dependence explains the observed changes in vesicle morphology and stability at different temperatures.

Force TypeRelative ContributionPrimary EffectsTemperature Dependence
Hydrogen bondingHigh (head group)Dimer formation, crystal packingDecreases with temperature
Van der WaalsHigh (alkyl chain)Chain packing, surface activityWeak temperature dependence
ElectrostaticVariable (pH dependent)Aggregation behavior, colloidal stabilityWeak temperature dependence
Cooperative effectsHighPhase transitions, polymorphismComplex temperature relationships

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Decanoic acid is a white crystalline solid with a rancid odor. Melting point 31.5 °C. Soluble in most organic solvents and in dilute nitric acid; non-toxic. Used to make esters for perfumes and fruit flavors and as an intermediate for food-grade additives.
Other Solid; Liquid; Pellets or Large Crystals; NKRA; Liquid, Other Solid
White solid with an unpleasant odor; Insoluble in water; mp = 31.5 deg C; [Hawley] Off-white wax or crystalline solid with a rancid odor; Insoluble in water; [MSDSonline]
Solid
white crystals/unpleasant, rancid odou

Color/Form

Crystalline solid
White crystals
Needles
White crystals or needles
Pale yellow solid

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

172.146329876 g/mol

Monoisotopic Mass

172.146329876 g/mol

Boiling Point

514 to 518 °F at 760 mmHg (NTP, 1992)
268.7 °C
268.00 to 270.00 °C. @ 760.00 mm Hg

Flash Point

235 °F (NTP, 1992)

Heavy Atom Count

12

Density

0.893 (USCG, 1999) - Less dense than water; will float
0.890 at 40 °C/4 °C
Precipitates unchanged from dil nitric acid (density 1.14) by addition of water
Density/Specfific gravity: 0.88 kg/l at 4 °C

LogP

4.09
4.09 (LogP)
4.09
log Kow = 4.09

Odor

Rancid odor
Unpleasant odo

Odor Threshold

Odor Threshold Low: 0.0071 [mmHg]
Odor Threshold High: 0.01 [mmHg]
Odor threshold (detection and recognition) from CHEMINFO
Aroma threshold values: Detection: 2.2 to 102 ppm.

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

88.7 °F (NTP, 1992)
31.5 °C
31.9 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4G9EDB6V73

Related CAS

1002-62-6 (hydrochloride salt)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Medium chain triglycerides (MCTs) are a family of triglycerides, containing predominantly, caprylic (C(8)) and capric (C(10)) fatty acids with lesser amounts of caproic (C(6)) and lauric (C(12)) fatty acids. MCTs are widely used for parenteral nutrition in individuals requiring supplemental nutrition and are being more widely used in foods, drugs and cosmetics.
Children who suffer from seizures which are not controllable by drugs have apparently been successfully treated with MCT (medium chain triglyceride) diet. The MCT diet is an emulsion containing primarily (81%) octanoic acid, but also contains 15% decanoic acid ... /Medium chain triglyceride/
/EXPL THER/ ... The clinical situations requiring total parenteral nutrition (TPN) are associated with metabolic processes mediated by insulin ... Decanoic acid was a potent /insulin/ stimulator in /an isolated perfused mouse islet/ model.
/EXPL THER/ The treatment for patients with genetic disorders of mitochondrial long-chain fatty acid beta-oxidation is directed toward providing sufficient sources of energy for normal growth and development, and at the same time preventing the adverse effects that precipitate or result from metabolic decompensation. Standard of care treatment has focused on preventing the mobilization of lipids that result from fasting and providing medium-chain triglycerides (MCT) in the diet in order to bypass the long-chain metabolic block. MCTs that are currently available as commercial preparations are in the form of even-chain fatty acids that are predominately a mixture of octanoate and decanoate ... The even-numbered medium-chain fatty acids (MCFAs) that are found in MCT preparations can reduce the accumulation of potentially toxic long-chain metabolites of fatty acid oxidation (FAO) ... /Decanoate/
For more Therapeutic Uses (Complete) data for DECANOIC ACID (6 total), please visit the HSDB record page.

Pharmacology

Capric Acid is a saturated medium-chain fatty acid with a 10-carbon backbone. Capric acid is found naturally in the coconut and palm kernel oils as well as the milk of various mammals.

MeSH Pharmacological Classification

Antifungal Agents

Mechanism of Action

It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, /investigators/ demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. ... Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. ...
... the effect of fatty acids on interleukin (IL)-8 production in a human intestinal epithelial cell line (Caco-2) /was investigated/. The cells were cultured as monolayers on microporous membranes in culture inserts. Oleic acid (OA), capric acid (CA), docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) were applied to the apical compartment of Caco-2 cell monolayers. The concentration of IL-8 in the basolateral medium was measured by using enzyme-linked immunosorbent assay, and the expression of IL-8 mRNA was measured by using competitive reverse transcription--polymerase chain reaction. Protein kinase C inhibitors (GF109203X and calphostin C) and H-7 (a protein kinase inhibitor) were used to study the mechanisms by which IL-8 production is stimulated. Both OA and CA enhanced IL-8 production (approximately fivefold), whereas DHA and EPA did not. Both OA and CA also enhanced IL-1-induced IL-8 production. The onset of OA-induced IL-8 production was delayed compared with that of CA-induced IL-8 production. Both OA and CA enhanced IL-8 mRNA expression (approximately fivefold) after 6 and 3 hr, respectively. The protein kinase inhibitor (H-7) reduced both OA- and CA-induced IL-8 production by 88.0 and 85.9%, respectively. The protein kinase C inhibitors (GF109203X and calphostin C) reduced OA-induced IL-8 production by 29.3 and 54.5%, respectively, but showed no effect on CA-induced IL-8 production. These findings suggest that not only OA but also CA stimulates IL-8 production in intestinal epithelial cells, and the mechanisms of action differ between OA and CA.

Vapor Pressure

1 mmHg at 257 °F ; 5 mmHg at 287.6 °F; 760 mmHg at 515.1 °F (NTP, 1992)
0.000366 [mmHg]
3.66X10-4 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

334-48-5
52627-73-3
15773-52-1

Absorption Distribution and Excretion

The rate of intestinal absorption and hepatic uptake of medium chain fatty acids (MCFA) was investigated in 6 pigs. The pigs were fitted with a permanent fistula in the duodenum, and catheters in the portal vein, carotid artery and hepatic vein. Decanoic acid (esterified with octanoic acid) was infused into the duodenum for 1 hr. Regular blood samples were taken over 12 hr and analysed for non-esterified decanoic acid content. Decanoic acid levels in portal vein blood rose sharply after the beginning of the infusion (confirming data previously reported for dogs and rats), and showed a bi-phasic time course with 2 maximum values (at 15 min and 75 to 90 min). 54% of the decanoic acid was recovered in portal blood samples. The amt of non-esterified MCFA taken up per hr by the liver were close to those absorbed from the gut via the portal vein, showing that the liver is the main site of MCFA metabolism in pigs. /Decanoic acid esterified with octanoic acid as medium-chain triacylglycerols/
The influence of pancreatic enzyme secretion on the intestinal absorption of medium-chain fatty acids (MCFA) was investigated in 3 pigs. The pancreatic ducts were ligated (so producing exocrine pancreatic deficiency) and fitted with a permanent fistula, and catheters fitted in the portal vein and carotid artery. The decanoic acid triacylglycerol mixture was infused into the duodenum for 1 hr. Blood samples were taken over 8 hr and analysed for non-esterified decanoic acid content. Decanoic acid level incr slowly after the start of the infusion, reaching a max after 90 to 120 min. This contrasts with previous studies ... where healthy pigs reached a max blood concn after 15 min. This indicates that pancreatic lipase activity is not the pathway for de-esterification of MCFA. 27% of the decanoic acid was recovered from the portal blood flow. This is lower than seen previously, but confirms that more than one pathway is involved as decanoic acid production was not completely suppressed. /Decanoic acid esterified with octanoic acid as medium-chain triacylglycerols/
The influence of triglyceride structure on intestinal absorption was investigated. The triglycerides were composed of octanoic (C8), decanoic (C10) and linoleic (C18:2) acids (either as a structured oil, with the C8 and C10 at the sn-1 and sn-3 positions, or as a randomized oil, with the 3 acids in a random distribution). Absorption of the 3 acids varied; absorption of the C18:2 was highest from the structured oil, when it occupied the sn-2 position. Absorption of the 2 shorter chain fatty acids was highest from the randomized oil, when both acids occupied the sn-2 position approximately 33% of the time.
(14)C-labelled fatty acids (including 240 mg decanoic acid) were fed by intubation into lactating rabbits. The animals were killed 24 hr later, and the mammary gland lipids were analyzed. Decanoic acid was extensively metabolized. Resynthesis after degradation to C2 units led to uniform alternate labelling in the C2-C10 acids, whereas C12-C18 acids had an excess of (14)C at the carboxyl end. Acids formed by beta-oxidation down to C12 (but not below) were also present in the mammary gland lipids.
For more Absorption, Distribution and Excretion (Complete) data for DECANOIC ACID (8 total), please visit the HSDB record page.

Metabolism Metabolites

The rate of intestinal absorption and hepatic uptake of medium chain fatty acids (MCFA) was investigated in 6 pigs. The pigs were fitted with a permanent fistula in the duodenum, and catheters in the portal vein, carotid artery and hepatic vein. Decanoic acid (esterified with octanoic acid) was infused into the duodenum for 1 hr. regular blood samples were taken over 12 hr and analysed for non-esterified decanoic acid content ... The amt of non-esterified MCFA taken up per hr by the liver were close to those absorbed from the gut via the portal vein, showing that the liver is the main site of MCFA metabolism in pigs. /Decanoic acid esterified with octanoic acid as medium-chain triacylglycerols/
Capric acid is metabolized by the 13-oxidative pathway, giving rise to C8- and C6-dicarboxylic acids (suberic and adipic acids) in rats. Capric acid metabolism also produced ketone bodies in rats, rabbits, dogs, piglets, and goats. Activation of lipid metabolism by starvation, fat-feeding, and experimental diabetes increased the extent of ketosis in rats. omega-Oxidation, leading to the excretion of sebacic acid, and chain elongation reactions have been reported. Metabolism of capric acid is rapid; in humans given [1-14C]decanoic acid orally, about 52% of the radioactivity was recovered within 2.5 to 4 hr.
(14)C-labelled fatty acids (including 240 mg decanoic acid) were fed by intubation into lactating rabbits. The animals were killed 24 hr later, and the mammary gland lipids were analyzed. Decanoic acid was extensively metabolized. Resynthesis after degradation to C2 units led to uniform alternate labelling in the C2-C10 acids, whereas C12-C18 acids had an excess of (14)C at the carboxyl end. Acids formed by beta-oxidation down to C12 (but not below) were also present in the mammary gland lipids.
Capric acid (decanoic acid) is rapidly metabolized by the β-oxidative pathway, giving rise to C8- and C6-dicarboxylic acids (T29). The enzyme MCAD (medium-chain acyl-CoA dehydrogenase) is responsible for the dehydrogenation step of fatty acids with chain lengths between 6 and 12 carbons as they undergo beta-oxidation in the mitochondria. Fatty acid beta-oxidation provides energy after the body has used up its stores of glucose and glycogen. This typically occurs during periods of extended fasting or illness when caloric intake is reduced, and energy needs are increased. Beta-oxidation of long chain fatty acids produces two carbon units, acetyl-CoA and the reducing equivalents NADH and FADH2. NADH and FADH2 enter the electron transport chain and are used to make ATP. Acetyl-CoA enters the Krebs Cycle and is also used to make ATP via the electron transport chain and substrate level phosphorylation. When the supply of acetyl-CoA (coming from the beta-oxidation of fatty acids) exceeds the capacity of the Krebs Cycle to metabolize acetyl-CoA, the excess acetyl-CoA molecules are converted to ketone bodies (acetoacetate and beta-hydroxybutyrate) by HMG-CoA synthase in the liver. Ketone bodies can also be used for energy especially by the brain and heart; in fact they become the main sources of energy for those two organs after day three of starvation. (Wikipedia)

Wikipedia

Capric_acid
Vetivazulene

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives;Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Emulsifying

Methods of Manufacturing

Prepn from octyl bromide; Closson, de Pree, US patent 2,918,494 (1959 to Ethyl Corp). Recovery from Cuphea llavea llave et lex, lythaceae seed oil: Miwa et al, US patent 2,964,546 (1960 to USDA).
Fractional distillation of coconut-oil fatty acids
Prepared by oxidation of decanol.

General Manufacturing Information

Fabricated Metal Product Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Wholesale and Retail Trade
Petroleum Lubricating Oil and Grease Manufacturing
Textiles, apparel, and leather manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Synthetic Dye and Pigment Manufacturing
All Other Chemical Product and Preparation Manufacturing
Decanoic acid: ACTIVE
IDENTIFIED /AS/ COMPONENT OF COFFEE AROMA. /FROM TABLE/
COMPONENT OF BREAD FLAVOR. /FROM TABLE/
CAPRIC ACID COMPOSITION IN RYE CRISPBREAD: 1.0%. /FROM TABLE/
USE OF CAPRIC ACID IN PHARMCEUTICAL PREPARATIONS TO IMPROVE RESORPTION PROPERTIES.
For more General Manufacturing Information (Complete) data for DECANOIC ACID (10 total), please visit the HSDB record page.

Analytic Laboratory Methods

THE SIMULATNEOUS GAS CHROMATOGRAPHIC SEPARATION OF A MIXTURE OF 14 LOWER FATTY ACIDS, 11 PHENOLS & 7 INDOLES WAS EFFECTED BY USING A GLASS CAPILLARY COLUMN.
Analyte: capric acid; matrix: chemical purity; procedure: gas chromatography with flame ionization detection
Analyte: capric acid; matrix: food (butter, oil, margarine); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 425 nm (emission) and ultraviolet detection at 252 nm
Analyte: capric acid; matrix: food (fat, oil); procedure: high-performance liquid chromatography with ultraviolet detection at 230 nm; limit of quantitation: 2.5 pmole
For more Analytic Laboratory Methods (Complete) data for DECANOIC ACID (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: capric acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission); limit of quantitation: 5 pmole
Analyte: capric acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 530 nm (emission)
Analyte: capric acid; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 400 nm or 230 nm: limit of detection: 0.4-1 pmole (UV 400), 100-200 fmole (UV 230)
Analyte: capric acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 447 nm (emission); limit of detection: 1-2 fmole
Analyte: capric acid; matrix: tissue (adipose, blood vessel wall); procedure: high-performance liquid chromatography with ultraviolet detection at 242 nm; limit of detection: 0.8-1.2 ng

Storage Conditions

Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential uses/

Interactions

The effects of sodium caprate and sodium caprylate on transcellular permeation routes were examined in rats. The release of membrane phospholipids was significantly increased only by caprate, while protein release did not change from the control in the presence of caprate or caprylate, indicating that the extent of membrane disruption was insufficient to account for the extent of the enhanced permeation. Using brush border membrane vesicles prepared from colon, with their protein and lipid component labeled by fluorescent probes, the perturbing actions of caprate and caprylate toward the membrane were examined by fluorescence polarization. Caprate interacted with membrane protein and lipids, and caprylate mainly with protein, causing perturbation to the membrane. The release of 5(6)-carboxyfluorescein previously included in brush border membrane vesicles was increased by caprate but not by caprylate. These results suggest that caprate enhances permeability via the transcellular route through membrane perturbation. /Sodium caprate/
Skin permeation rates were measured in vitro using human skin samples. 6 model cmpd of diverse physicochemical properties were dissolved in propylene glycol, and the permeation rates studied in the presence and absence of various fatty acids (including decanoic and neodecanoic acid). Both decanoic and neodecanoic acid increased the skin diffusivity of 4 of the 6 model cmpd, but only decanoic acid incr the permeation rate of propylene glycol ...
The in vitro human skin permeation rate of an analgesic (buprenorphine) was incr by a factor of 3.5 by the addition of 0.5% decanoic acid.
The enhancing action of decanoic acid on the intestinal absorption of phenosulfonphthalein (PSP) was studied in rats. Decanoic acid and 2 hydroxy derivatives enhanced PSP absorption to varying degrees; PSP was no longer absorbed once the enhancer had been completely absorbed. Absorption enhancement correlated with the ability to sequester calcium ions.
For more Interactions (Complete) data for DECANOIC ACID (7 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study

Kajal Jaiswal, Salonee Saraiya, Virendra K Rathod
PMID: 33814515   DOI: 10.5650/jos.ess20235

Abstract

The present study evaluates the potential use of ultrasound irradiation to synthesize decyl oleate using Fermase CALB
10000 under the solvent-free system (SFS). The optimal condition to achieve a maximum yield of 97.14% was found to be 1:2 oleic acid:decanol ratio, 1.8% (w/w) enzyme loading, 45°C temperature, 200 rpm agitation speed, 50 W power input, 50% duty cycle, 22 kHz frequency and reaction time of 25 minutes. The thermodynamic study was done to determine the change in entropy, Gibb's free energy, and change in enthalpy at various temperatures. The experimental results and kinetic study showed that the reaction followed ordered bi-bi model with kinetic parameters as rate of reaction (V
) = 35.02 M/min/g catalyst, Michaelis constant for acid (K
) = 34.47 M, Michaelis constant for alcohol (K
) = 3.31 M, Inhibition constant (K
) = 4542.4 M and sum of square error (SSE) = 0.000334. The application of ultrasound irradiation combined with biocatalyst and the absence of solvent intensified the process compared to the traditional stirring method using hexane as solvent.


Melting phase change heat transfer in a quasi-petal tube thermal energy storage unit

S A M Mehryan, Kaamran Raahemifar, Sayed Reza Ramezani, Ahmad Hajjar, Obai Younis, Pouyan Talebizadeh Sardari, Mohammad Ghalambaz
PMID: 33760813   DOI: 10.1371/journal.pone.0246972

Abstract

In the present study, the thermal energy storage of a hot petal tube inside a shell-tube type Thermal Energy Storage (TES) unit was addressed. The shell is filled with the capric acid Phase Change Material (PCM) and absorbs the heat from a hot U-tube petal. The governing equations for the natural convection flow of molten PCM and phase change heat transfer were introduced by using the enthalpy-porosity approach. An automatic adaptive mesh scheme was used to track the melting interface. The accuracy and convergence of numerical computations were also controlled by a free step Backward Differentiation Formula. The modeling results were compared with previous experimental data. It was found that the present adaptive mesh approach can adequately the melting heat transfer, and an excellent agreement was found with available literature. The effect of geometrical designs of the petal tube was investigated on the melting response of the thermal energy storage unit. The phase change behavior was analyzed by using temperature distribution contours. The results showed that petal tubes could notably increase the melting rate in the TES unit compared to a typical circular tube. Besides, the more the petal numbers, the better the heat transfer. Using a petal tube could increase the charging power by 44% compared to a circular tube. The placement angle of the tubes is another important design factor which should be selected carefully. For instance, vertical placement of tubes could improve the charging power by 300% compared to a case with the tubes' horizontal placement.


Comparison of the effects of the intestinal permeation enhancers, SNAC and sodium caprate (C

Caroline Twarog, Fiona McCartney, Sabine M Harrison, Brigitte Illel, Elias Fattal, David J Brayden
PMID: 33359131   DOI: 10.1016/j.ejps.2020.105685

Abstract

SNAC and C
are intestinal permeation enhancers (PEs) used in formulations of peptides for oral delivery in clinical trials. Our aims were to compare their: (i) mechanism of action in isolated rat intestinal mucosae mounted in Ussing chambers and in non-everted gut sacs, (ii) effects on mucosa integrity in those models and also in in situ intra-jejunal instillations and (iii) interactions with intestinal mucus. SNAC increased the apparent permeability coefficient (P
) of the paracellular marker, FITC-dextran 4000 (FD4), across isolated rat gastric mucosae in concentration-dependent fashion, whereas C
did not, while both reduced the transepithelial electrical resistance (TEER). In isolated jejunal and colonic mucosae, both agents increased the P
of [
C]-mannitol and FD4 whereas C
but not SNAC reduced TEER. 20 mM SNAC was required to achieve the efficacy of 10 mM C
in jejunal and colonic mucosae. In isolated non-everted jejunal and colonics sacs, FD4 flux increases were observed in the presence of both PEs. Histology of mucosae revealed that both PEs induced minor epithelial damage to the mucosa at concentrations that increased fluxes. Jejunal tissue withstood epithelial damage in the following order: intra jejunal in situ instillations > jejunal sacs > isolated jejunal mucosae. Both PEs modulated viscoelastic properties of porcine jejunal mucus without altering rheological properties. In conclusion, SNAC and C
are reasonably efficacious PEs in rat intestinal tissue with common overall mechanistic features. Their potency and toxic potential are low, in agreement with clinical trial data.


Immobilized MAS1 Lipase-catalyzed Synthesis of n-3 PUFA-rich Triacylglycerols in Deep Eutectic Solvents

Xiumei Wang, Xiaoxu Zhao, Xiaoli Qin, Zexin Zhao, Bo Yang, Yonghua Wang
PMID: 33456003   DOI: 10.5650/jos.ess20200

Abstract

n-3 polyunsaturated fatty acids (PUFA)-rich triacylglycerols (TAG) with many beneficial effects are still difficult to be synthesized efficiently and rapidly by current synthetic techniques. This study reports the fatty acid specificity of immobilized MAS1 lipase and its efficient synthesis of n-3 PUFA-rich TAG by esterification of glycerol with n-3 PUFA in natural deep eutectic solvents (NADES) systems. Immobilized MAS1 lipase showed the highest preference for capric acid [C10:0, the highest specificity constant (1/α)=1] whereas it discriminated strongly against docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) due to their lowest specificity constants (1/α=0.19 and 0.2). Moreover, the highest n-3 PUFA-rich TAG content (55.8%) with similar n-3 PUFA composition to the substrate was obtained in choline chloride/glycerol (CG) system. There was a 1.38-fold increase of TAG content in CG system compared with that in the solvent-free system. Interestingly, immobilized MAS1 lipase exhibited no regiospecificity in the solvent-free and various NADES systems. Besides, the potential reaction mechanism of immobilized MAS1 lipase-catalyzed esterification of glycerol with n-3 PUFA in NADES systems was described. It was found that the use of NADES as solvents could greatly enhance TAG content, and make it easy to separate the product. These results indicated that immobilized MAS1 lipase is a promising biocatalyst for the efficient synthesis of n-3 PUFA-rich TAG by esterification of glycerol with n-3 PUFA in NADES systems.


Phase-Transition Thermal Charging of a Channel-Shape Thermal Energy Storage Unit: Taguchi Optimization Approach and Copper Foam Inserts

Mohammad Ghalambaz, Seyed Abdollah Mansouri Mehryan, Ahmad Hajjar, Obai Younis, Mikhail A Sheremet, Mohsen Saffari Pour, Christopher Hulme-Smith
PMID: 33669098   DOI: 10.3390/molecules26051235

Abstract

Thermal energy storage is a technique that has the potential to contribute to future energy grids to reduce fluctuations in supply from renewable energy sources. The principle of energy storage is to drive an endothermic phase change when excess energy is available and to allow the phase change to reverse and release heat when energy demand exceeds supply. Unwanted charge leakage and low heat transfer rates can limit the effectiveness of the units, but both of these problems can be mitigated by incorporating a metal foam into the design of the storage unit. This study demonstrates the benefits of adding copper foam into a thermal energy storage unit based on capric acid enhanced by copper nanoparticles. The volume fraction of nanoparticles and the location and porosity of the foam were optimized using the Taguchi approach to minimize the charge leakage expected from simulations. Placing the foam layer at the bottom of the unit with the maximum possible height and minimum porosity led to the lowest charge time. The optimum concentration of nanoparticles was found to be 4 vol.%, while the maximu possible concentration was 6 vol.%. The use of an optimized design of the enclosure and the optimum fraction of nanoparticles led to a predicted charging time for the unit that was approximately 58% shorter than that of the worst design. A sensitivity analysis shows that the height of the foam layer and its porosity are the dominant variables, and the location of the porous layer and volume fraction of nanoparticles are of secondary importance. Therefore, a well-designed location and size of a metal foam layer could be used to improve the charging speed of thermal energy storage units significantly. In such designs, the porosity and the placement-location of the foam should be considered more strongly than other factors.


Prebiotic Peptide Synthesis and Spontaneous Amyloid Formation Inside a Proto-Cellular Compartment

Witek Kwiatkowski, Radoslaw Bomba, Pavel Afanasyev, Daniel Boehringer, Roland Riek, Jason Greenwald
PMID: 33325627   DOI: 10.1002/anie.202015352

Abstract

Cellular life requires a high degree of molecular complexity and self-organization, some of which must have originated in a prebiotic context. Here, we demonstrate how both of these features can emerge in a plausibly prebiotic system. We found that chemical gradients in simple mixtures of activated amino acids and fatty acids can lead to the formation of amyloid-like peptide fibrils that are localized inside of a proto-cellular compartment. In this process, the fatty acid or lipid vesicles act both as a filter, allowing the selective passage of activated amino acids, and as a barrier, blocking the diffusion of the amyloidogenic peptides that form spontaneously inside the vesicles. This synergy between two distinct building blocks of life induces a significant increase in molecular complexity and spatial order thereby providing a route for the early molecular evolution that could give rise to a living cell.


Decanoic acid modification enhances the antibacterial activity of PMAP-23RI-Dec

Tengfei Shen, Liangliang Chen, Yongqing Liu, Shuaibing Shi, Zhixin Liu, Kairui Cai, Chengshui Liao, Chen Wang
PMID: 33141035   DOI: 10.1016/j.ejps.2020.105609

Abstract

Antimicrobial peptides are a new type of antibacterial drugs with a broad antibacterial spectrum. Based on our previous research, PMAP-23RI-Dec was designed by modifying the C-terminal of PMAP-23RI with decanoic acid. In this study, we measured the antibacterial activity, stability, hemolysis, and cytotoxicity of PMAP-23RI-Dec. The mechanism of PMAP-23RI-Dec on biofilm and cell membranes were also studied. The results show that PMAP-23RI-Dec exhibited high antibacterial activity and stability, but the hemolytic activity and cytotoxicity of PMAP-23RI-Dec were not enhanced. Moreover, PMAP-23RI-Dec could inhibit biofilm formation at low concentrations, and enhance the killing effect on bacteria by changing the permeability of their cell membranes. Finally, PMAP-23RI-Dec reduced Pseudomonas aeruginosa GIM1.551 and Staphylococcus aureus ATCC25923 damage to organs, and showed superior efficacy against peritonitis. PMAP-23RI-Dec also reduced the scope of abscess and alleviated wound infections. Our research indicated that PMAP-23RI-Dec is a new antibacterial agent with potential clinical application.


Ketogenic Diet: Impact on Cellular Lipids in Hippocampal Murine Neurons

Partha Dabke, Graham Brogden, Hassan Y Naim, Anibh M Das
PMID: 33352829   DOI: 10.3390/nu12123870

Abstract

The mechanism of action of the ketogenic diet (KD), an effective treatment for pharmacotherapy refractory epilepsy, is not fully elucidated. The present study examined the effects of two metabolites accumulating under KD-beta-hydroxybutyrate (ßHB) and decanoic acid (C10) in hippocampal murine (HT22) neurons.
A mouse HT22 hippocampal neuronal cell line was used in the present study. Cellular lipids were analyzed in cell cultures incubated with high (standard) versus low glucose supplemented with ßHB or C10. Cellular cholesterol was analyzed using HPLC, while phospholipids and sphingomyelin (SM) were analyzed using HPTLC.
HT22 cells showed higher cholesterol, but lower SM levels in the low glucose group without supplements as compared to the high glucose groups. While cellular cholesterol was reduced in both ßHB- and C10-incubated cells, phospholipids were significantly higher in C10-incubated neurons. Ratios of individual phospholipids to cholesterol were significantly higher in ßHB- and C10-incubated neurons as compared to controls.
Changes in the ratios of individual phospholipids to cholesterol in HT22 neurons suggest a possible alteration in the composition of the plasma membrane and organelle membranes, which may provide insight into the working mechanism of KD metabolites ßHB and C10.


Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling

Eleanor C Warren, Stephanie Dooves, Eleonora Lugarà, Joseph Damstra-Oddy, Judith Schaf, Vivi M Heine, Mathew C Walker, Robin S B Williams
PMID: 32879008   DOI: 10.1073/pnas.2008980117

Abstract

Low-glucose and -insulin conditions, associated with ketogenic diets, can reduce the activity of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, potentially leading to a range of positive medical and health-related effects. Here, we determined whether mTORC1 signaling is also a target for decanoic acid, a key component of the medium-chain triglyceride (MCT) ketogenic diet. Using a tractable model system,
, we show that decanoic acid can decrease mTORC1 activity, under conditions of constant glucose and in the absence of insulin, measured by phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). We determine that this effect of decanoic acid is dependent on a ubiquitin regulatory X domain-containing protein, mediating inhibition of a conserved
AAA ATPase, p97, a homolog of the human transitional endoplasmic reticulum ATPase (VCP/p97) protein. We then demonstrate that decanoic acid decreases mTORC1 activity in the absence of insulin and under high-glucose conditions in ex vivo rat hippocampus and in tuberous sclerosis complex (TSC) patient-derived astrocytes. Our data therefore indicate that dietary decanoic acid may provide a new therapeutic approach to down-regulate mTORC1 signaling.


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